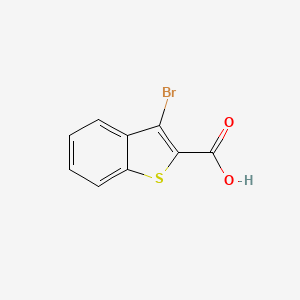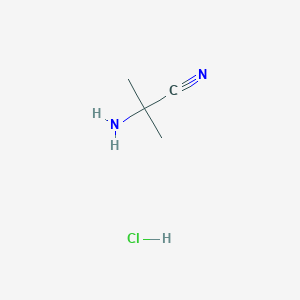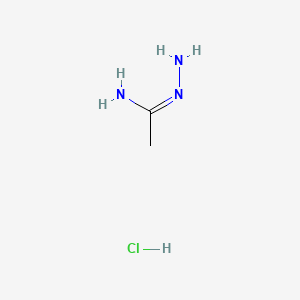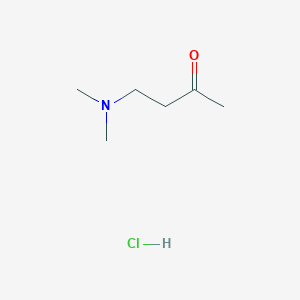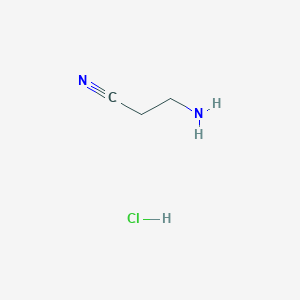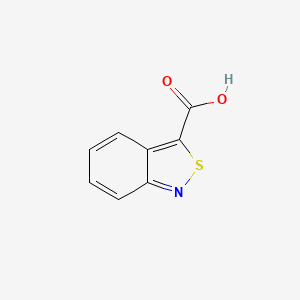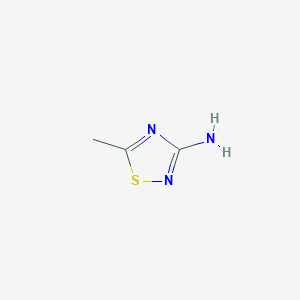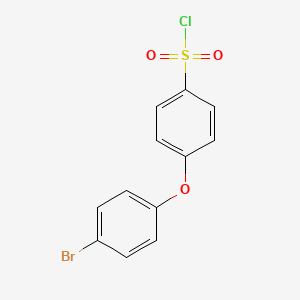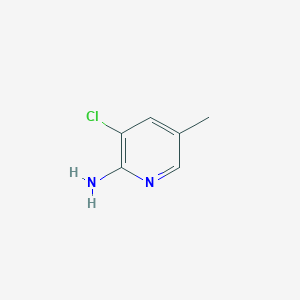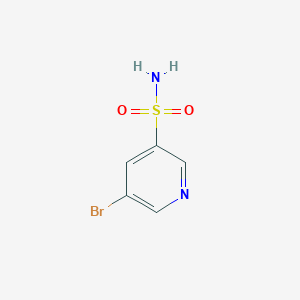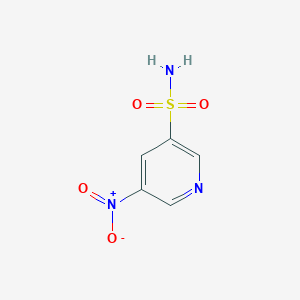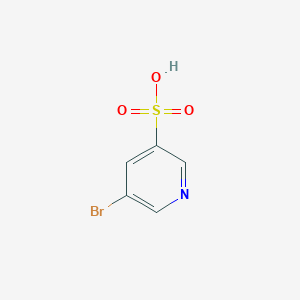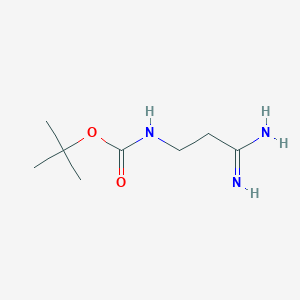
Tert-butyl (3-amino-3-iminopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3-amino-3-iminopropyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. Its derivatives and related compounds have been extensively studied due to their utility in asymmetric synthesis, preparation of optically active amines, and as intermediates in the synthesis of natural products with cytotoxic activity against human carcinoma cell lines .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives often involves multi-step reactions starting from readily available starting materials. For instance, N-tert-butanesulfinyl imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which can then be used to synthesize a wide range of highly enantioenriched amines . Another example is the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a series of steps including esterification, protection, reduction, and Corey-Fuchs reaction, achieving an overall yield of 30-41% . Additionally, tert-butyl carbamate derivatives have been synthesized via a one-step continuous flow synthesis, demonstrating the versatility and efficiency of modern synthetic methods .
Molecular Structure Analysis
The molecular structure of tert-butyl (3-amino-3-iminopropyl)carbamate and its derivatives is characterized by the presence of tert-butyl groups, which can influence the reactivity and steric properties of the molecule. For example, the tert-butyl group in N-tert-butanesulfinyl imines serves as a chiral directing group and activates the imines for the addition of nucleophiles . The steric effects of tert-butyl groups have also been explored in the synthesis of tert-butyl-substituted carbazoles, where the reactivity of the NH group was characterized by several chemical reactions .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in a variety of chemical reactions. The N-tert-butanesulfinyl imines are activated for the addition of different classes of nucleophiles and can be cleaved by acid treatment after nucleophilic addition . The C-H amination reaction catalyzed by dirhodium(II) is another example, leading to the formation of oxazolidinones from tert-butyl carbamate derivatives . Furthermore, the synthesis of tert-butyl carbamate derivatives has been achieved through reactions such as acylation, nucleophilic substitution, and reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl (3-amino-3-iminopropyl)carbamate derivatives are influenced by the tert-butyl group and the functional groups present in the molecule. These properties are crucial for the compound's reactivity and its application in synthesis. For example, the tert-butyl group can provide steric hindrance, which is beneficial in asymmetric synthesis and can affect the solubility and stability of the compound . The presence of amino and carbamate groups also plays a significant role in the compound's reactivity and its ability to form various chemical bonds and interactions.
Applications De Recherche Scientifique
Photocatalyzed Amination in Organic Synthesis Tert-butyl (3-amino-3-iminopropyl)carbamate has been identified as a versatile amidyl-radical precursor in photocatalyzed amination of o-hydroxyarylenaminones. This method facilitates the construction of 3-aminochromones under mild conditions, subsequently utilized to synthesize diverse amino pyrimidines, significantly broadening the scope of photocatalyzed protocols in organic synthesis (Wang et al., 2022).
Synthesis of Chiral Amino Carbonyl Compounds The compound has been used in the synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate through asymmetric Mannich reactions. This process is crucial for producing chiral amino carbonyl compounds, highlighting its importance in asymmetric synthesis and chirality control in chemical compounds (Yang et al., 2009).
Intermediate in Biological Compounds The tert-butyl (3-amino-3-iminopropyl)carbamate framework is a significant intermediate in synthesizing various biologically active compounds. A noteworthy example includes its role in the rapid synthesis of omisertinib (AZD9291), a significant breakthrough in targeted cancer therapies (Zhao et al., 2017).
Diels-Alder Reaction and Synthesis of Protected Amines Additionally, this chemical has been utilized in the preparation and Diels-Alder reaction of 2-Amido Substituted Furans and the mild, efficient synthesis of Boc-protected amines via one-pot Curtius rearrangement. These methods are instrumental in synthesizing complex organic molecules and protecting groups in peptide synthesis, respectively (Padwa et al., 2003); (Lebel & Leogane, 2005).
Safety And Hazards
Tert-butyl (3-amino-3-iminopropyl)carbamate should not be released into the environment . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(3-amino-3-iminopropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-8(2,3)13-7(12)11-5-4-6(9)10/h4-5H2,1-3H3,(H3,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICJHJDLTXMUOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507810 |
Source


|
| Record name | tert-Butyl (3-amino-3-iminopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3-amino-3-iminopropyl)carbamate | |
CAS RN |
77172-36-2 |
Source


|
| Record name | tert-Butyl (3-amino-3-iminopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

